molecular formula C19H26N2O2 B5108687 N-1-adamantyl-N'-(4-methoxybenzyl)urea

N-1-adamantyl-N'-(4-methoxybenzyl)urea

Cat. No.: B5108687
M. Wt: 314.4 g/mol
InChI Key: AXCHZWOZIMFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-Adamantyl-N'-(4-methoxybenzyl)urea is a synthetic N,N'-disubstituted urea-based chemical of significant interest in medicinal chemistry and biochemical research. This compound is part of a well-studied class of urea derivatives that have shown promise as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme . Inhibition of sEH is a validated therapeutic strategy for a range of conditions, and similar N-adamantyl urea-based inhibitors have demonstrated efficacy in animal models for hypertension, inflammation, and neuropathic pain . The mechanism of action involves blocking the sEH enzyme, which normally metabolizes endogenous epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this class of compounds elevates the levels of these protective EETs, leading to vasodilation, reduced inflammation, and mitigation of endoplasmic reticulum stress . The structural core of this molecule features a rigid, lipophilic adamantane group, known to enhance blood-brain barrier penetration and improve pharmacokinetic properties, paired with a (4-methoxybenzyl) moiety . Research indicates that N-adamantyl-substituted ureas are primarily metabolized via oxidation on the adamantyl moiety by cytochrome P450 enzymes, particularly CYP3A4, which is an important consideration for in vivo studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-23-17-4-2-13(3-5-17)12-20-18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHZWOZIMFESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Characterization of N 1 Adamantyl N 4 Methoxybenzyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-1-adamantyl-N'-(4-methoxybenzyl)urea, both ¹H and ¹³C NMR are instrumental in confirming its structure.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the adamantyl, 4-methoxybenzyl, and urea (B33335) moieties. The adamantyl group typically exhibits broad multiplets in the upfield region (around 1.60-2.10 ppm) due to the overlapping signals of its methine and methylene (B1212753) protons in the rigid cage structure. The protons of the 4-methoxybenzyl group are more diagnostic. The aromatic protons on the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) group, would likely appear as two doublets in the aromatic region (approximately 6.80-7.20 ppm), characteristic of a para-substituted benzene ring. The benzylic methylene protons (CH₂) adjacent to the urea nitrogen would present as a doublet around 4.20-4.40 ppm, with coupling to the neighboring N-H proton. The methoxy (OCH₃) protons would give a sharp singlet at approximately 3.75 ppm. The two N-H protons of the urea linkage would appear as distinct signals, likely broadened, with one associated with the adamantyl group and the other with the benzyl (B1604629) group. Their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The adamantyl group will have characteristic signals for its quaternary, methine, and methylene carbons. The quaternary carbon of the adamantane (B196018) attached to the urea nitrogen is expected around 50 ppm. The aromatic carbons of the 4-methoxybenzyl group would appear in the downfield region (114-158 ppm), with the carbon bearing the methoxy group being the most deshielded. The benzylic methylene carbon signal is anticipated around 45-50 ppm, while the methoxy carbon would be observed near 55 ppm. The carbonyl carbon (C=O) of the urea group is a key indicator, typically appearing in the range of 155-158 ppm. nih.gov

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Adamantyl Protons1.60 - 2.10 (m)29.0 - 42.0
Adamantyl Quaternary Carbon-~50.0
Urea N-HVariable (broad s)-
Benzyl CH₂~4.30 (d)~47.0
Methoxy OCH₃~3.75 (s)~55.3
Aromatic C-H6.80 - 7.20 (d)~114.0, ~129.0
Aromatic C-O-~158.5
Aromatic C-N-~131.0
Urea C=O-~156.0

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibrations of the urea group, typically appearing as one or two bands in the region of 3300-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is also a strong and sharp absorption, expected around 1630-1660 cm⁻¹. This band is often referred to as the "urea I" band. The "urea II" band, resulting from a combination of N-H bending and C-N stretching, would be observed near 1550-1580 cm⁻¹. The C-N stretching vibrations would appear in the 1400-1480 cm⁻¹ region.

The aromatic C-H stretching of the benzyl group would be visible just above 3000 cm⁻¹, while the aliphatic C-H stretching of the adamantyl and benzyl methylene groups would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group is expected as a strong band in the 1240-1260 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Urea)Stretching3300 - 3400
C-H (Aromatic)Stretching> 3000
C-H (Aliphatic)Stretching< 3000
C=O (Urea)Stretching (Urea I)1630 - 1660
N-H Bending / C-N Stretching(Urea II)1550 - 1580
C=C (Aromatic)Stretching1450 - 1600
C-O (Methoxy)Asymmetric Stretching1240 - 1260
C-O (Methoxy)Symmetric Stretching1030 - 1050

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (C₁₉H₂₆N₂O₂), the molecular weight is 314.43 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 314.

The fragmentation pattern would likely involve cleavage at the bonds of the urea linkage. A primary fragmentation pathway would be the cleavage of the N-C bond between the adamantyl group and the urea, leading to the formation of the adamantyl cation at m/z 135, which is a very stable and characteristic fragment for adamantane-containing compounds. nih.gov Another significant fragmentation could occur on the other side of the urea, leading to the formation of the 4-methoxybenzyl cation at m/z 121. Cleavage of the benzyl C-C bond could also produce a tropylium-like ion. Other fragments corresponding to the loss of isocyanate or amine fragments are also plausible. For instance, the formation of an adamantyl isocyanate fragment (m/z 177) or a 4-methoxybenzyl isocyanate fragment (m/z 149) could be observed.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Proposed Fragment
314[M]⁺ (Molecular Ion)
177[Adamantyl-N=C=O]⁺
149[4-Methoxybenzyl-N=C=O]⁺
135[Adamantyl]⁺
121[4-Methoxybenzyl]⁺
106[C₇H₆O]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

It is expected that in the solid state, the urea moiety will be nearly planar. The most significant intermolecular interactions governing the crystal packing will be hydrogen bonds involving the urea's N-H donors and the carbonyl oxygen acceptor. These hydrogen bonds are likely to form one-dimensional chains or tapes of molecules. Specifically, each urea group can act as a double hydrogen bond donor and a double hydrogen bond acceptor (via the carbonyl oxygen), leading to a robust hydrogen-bonding network. researchgate.net

Mechanistic Investigations of N 1 Adamantyl N 4 Methoxybenzyl Urea in Biological Systems in Vitro Studies

Elucidating Biological Targets and Binding Mechanisms

The rigid adamantyl moiety and the hydrogen-bonding capability of the urea (B33335) group make this class of compounds effective inhibitors for several enzyme systems.

N,N′-disubstituted ureas containing an adamantyl group are a well-established class of potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The sEH enzyme is responsible for the metabolic degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. nih.gov Inhibition of sEH stabilizes EETs, making sEH inhibitors promising agents for managing hypertension and inflammation.

Studies on analogous N-adamantyl ureas demonstrate that these compounds bind tightly within the catalytic site of the sEH enzyme. The mechanism involves the urea carbonyl oxygen forming hydrogen bonds with key aspartic acid residues in the active site, while the adamantyl group occupies a large hydrophobic tunnel. nih.gov The N'-substituent occupies an adjacent hydrophobic region, and variations in this group can significantly impact inhibitory potency. nih.govescholarship.org While no direct data exists for N-1-adamantyl-N'-(4-methoxybenzyl)urea, the inhibitory activities of other N-adamantyl urea analogs against human sEH are well-documented. nih.gov

Table 1: In Vitro Inhibitory Potency of Analogous N-Adamantyl Urea Compounds on Soluble Epoxide Hydrolase (sEH)

Compound Name Abbreviation Target Enzyme IC₅₀ (nM)
12-(3-Adamantyl-ureido)-dodecanoic acid AUDA Human sEH Data Not Specified
1-(1-Acetylpiperidin-4-yl)-3-adamantanylurea APAU Human sEH Data Not Specified
trans-4-[4-(3-Adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid t-AUCB Human sEH Data Not Specified
1-(4-Trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea TPPU Human sEH Data Not Specified
1-Adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea AEPU Human sEH Data Not Specified

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is based on general statements of high potency for this class of compounds. nih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. niscpr.res.innih.gov Its activity is a virulence factor for certain bacteria, such as Helicobacter pylori. mdpi.com Inhibitors of urease often mimic the substrate urea or interact with the nickel ions in the active site. nih.govresearchgate.net While various classes of compounds have been investigated as urease inhibitors, extensive searches of scientific literature did not yield studies linking this compound or closely related adamantyl-urea derivatives to urease inhibition. This suggests that urease is not a primary or commonly studied target for this specific class of compounds.

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) whose dysregulation is implicated in various cancers. nih.gov Small molecule inhibitors of EGFR TK, such as gefitinib (B1684475) and erlotinib, typically compete with ATP for binding in the kinase domain. nih.gov Some urea-containing compounds, like sorafenib, are known multi-kinase inhibitors. However, research has not established a link between adamantyl-urea structures and the inhibition of EGFR or other tyrosine kinases. The structural features of this compound differ significantly from those of known EGFR-TK inhibitors.

M2 Ion Channel: The influenza A M2 protein is a proton-selective ion channel essential for viral replication. wikipedia.org The adamantane (B196018) cage is the key pharmacophore of the M2 channel blockers amantadine (B194251) and rimantadine. nih.govnih.gov These drugs bind within the channel pore, physically occluding proton transport. anu.edu.au While the adamantane moiety of this compound could potentially interact with the M2 channel pore, the large N'-(4-methoxybenzyl)urea substituent would likely cause significant steric hindrance, potentially preventing it from fitting into the narrow channel in the same manner as amantadine. No direct experimental data for this compound on the M2 channel has been reported.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel activated by stimuli such as heat, acid, and capsaicin, playing a key role in pain sensation. wikipedia.orgmdpi.commdpi.com Several urea-containing compounds have been identified as TRPV1 modulators. nih.gov A study on N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea analogs revealed that the urea moiety can form a crucial hydrogen bond with the Tyr511 residue in the TRPV1 binding site. nih.gov In these analogs, the A-region (a phenylurea) and C-region occupy hydrophobic pockets. nih.gov It is plausible that this compound could act as a TRPV1 antagonist, with the adamantyl group occupying a hydrophobic pocket and the urea interacting with key polar residues.

Table 2: In Vitro Antagonistic Potency of an Analogous Urea Compound on Human TRPV1 (hTRPV1)

Compound Action Binding Affinity (Ki, nM) Functional Antagonism (IC₅₀, nM)
N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea analog TRPV1 Antagonist 1.14 2.56

Data from a study on related urea-based TRPV1 antagonists, demonstrating the potential for this chemical class to interact with the channel. nih.gov

Based on the data from analogous compounds, the binding interactions of this compound can be hypothesized for sEH and TRPV1.

sEH Binding: The urea group would likely serve as the primary binding motif, forming two key hydrogen bonds with the catalytic Asp335 residue of the human sEH enzyme. The adamantyl group would be positioned deep within the hydrophobic active site gorge, while the 4-methoxybenzyl group would occupy the opening of the catalytic pocket, forming additional hydrophobic or van der Waals interactions. nih.gov

TRPV1 Binding: Should the compound bind to TRPV1, it would likely adopt a conformation similar to other known antagonists. nih.gov The urea group could form hydrogen bonds with residues such as Tyr511 and Thr550. nih.gov The adamantyl group would occupy one of the hydrophobic pockets typically engaged by the alkyl chain of capsaicin, and the 4-methoxybenzyl group would fit into another lipophilic region, potentially forming π-π stacking interactions with aromatic residues like Phe591. nih.govnih.gov

Studies on Enzyme Inhibition

In Vitro Cellular and Biochemical Assays (Non-Clinical)

In vitro assays are fundamental in the preliminary assessment of a compound's biological activity. For adamantane derivatives, these non-clinical studies have revealed a broad spectrum of potential therapeutic applications.

Assessment of Antimicrobial Activity Against Specific Pathogens

The adamantane scaffold is a recurring motif in the design of new antimicrobial agents due to its lipophilic nature, which can facilitate interaction with microbial cell membranes.

Adamantyl ureas have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. Studies have shown that some 1-adamantyl-3-phenyl ureas can inhibit the growth of M. tuberculosis in culture, with minimum inhibitory concentrations (MICs) below 0.1 μg/ml. nih.gov The proposed target for these compounds is MmpL3, a crucial transporter protein involved in the secretion of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.gov Efforts have been made to optimize the structure of these ureas to improve their pharmacokinetic properties while retaining their anti-tuberculosis activity. nih.gov For instance, replacing the phenyl group with various heteroaryl substituents has been explored to enhance solubility and selectivity. nih.gov

Table 1: Antibacterial Activity of a Related Adamantyl Urea Analog Against Mycobacterium tuberculosis

CompoundTarget OrganismMIC (µg/mL)
1-Adamantyl-3-phenyl urea analogMycobacterium tuberculosis< 0.1

Note: Data is for a structurally related analog, not this compound.

The antifungal potential of adamantane derivatives has been explored against various pathogenic fungi. For instance, N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (B96139) and its isomers have demonstrated substantial antifungal properties against Candida albicans, with MIC values less than 1.95 μg/ml. researchgate.net The lipophilic and rigid structure of the adamantane moiety is thought to contribute to the disruption of microbial membranes or the inhibition of essential enzymes. researchgate.net Another study on 2-adamantylamine hydrochloride also reported fungicidal action against C. albicans. nih.gov

With respect to Cryptococcus neoformans, a major cause of fungal meningitis, particularly in immunocompromised individuals, research has focused on identifying new therapeutic targets and agents. researchgate.netnih.gov While specific data for this compound is lacking, the investigation of thiourea (B124793) derivatives has shown some antifungal effect against Cryptococcus spp. frontiersin.org One of the virulence factors of C. neoformans is the enzyme urease, which is crucial for its pathogenesis. frontiersin.org This highlights the potential for urea-based compounds to interfere with this critical enzyme.

Table 2: Antifungal Activity of a Related Adamantane Derivative Against Candida albicans

CompoundTarget OrganismMIC (µg/mL)
N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazideCandida albicans< 1.95

Note: Data is for a structurally related derivative, not this compound.

Evaluation of Antiviral Potential in Model Systems

The adamantane nucleus is famously associated with antiviral activity, with amantadine being a well-known example. Research has continued to explore new adamantane derivatives for broader antiviral applications. Studies on N-(1-adamantyl) thioureas have shown activity against Influenza A2 in in vitro tests. nih.gov The exploration of adamantane derivatives extends to other viruses, with some compounds showing borderline anti-HIV activity. nih.gov The lipophilic nature of the adamantane cage is believed to play a role in the interaction with viral components.

Investigation of Anti-inflammatory Modulatory Effects

While direct in vitro studies on the anti-inflammatory effects of this compound are not specified in the provided context, the general class of ureas has been studied in dermatology for its skin barrier enhancing and antimicrobial properties, which can indirectly contribute to reducing inflammation. nih.govnih.gov Urea-containing formulations can upregulate antimicrobial peptides and modulate gene expression in keratinocytes relevant for their differentiation, which can influence the inflammatory response in the skin. nih.gov

Preliminary Assessment of Antiproliferative Activity in Cell Lines

The antiproliferative potential of adamantane derivatives has been a subject of interest in cancer research. Studies on 4-(1-Adamantyl) phenylalkylamines have demonstrated significant antiproliferative activity in vitro against various cancer cell lines. researchgate.net The structural modifications, such as the substitution at the C-1 position of the adamantane skeleton, have been shown to influence the antiproliferative activity. researchgate.net The mechanism of action for some of these compounds has been linked to the inhibition of the cancer cell cycle. researchgate.net While these findings are for related amine derivatives, they suggest that the adamantane scaffold can be a valuable component in the design of antiproliferative agents.

Structure Activity Relationship Sar Studies of N 1 Adamantyl N 4 Methoxybenzyl Urea Derivatives

Impact of Adamantyl Moiety Modifications on Biological Activity

The adamantyl group is a cornerstone of the pharmacophore for this class of compounds, providing a bulky, rigid, and lipophilic anchor that is critical for biological activity. publish.csiro.auresearchgate.net Its unique three-dimensional structure facilitates precise positioning within the binding pockets of target enzymes. publish.csiro.aunih.gov

Studies have shown a strong preference for the 1-adamantyl group over other cyclic or linear aliphatic groups for potent activity. nih.gov For instance, in a series of anti-tuberculosis agents based on the adamantyl urea (B33335) scaffold, replacing the adamantyl group with a smaller cyclohexyl or cyclopentyl ring led to a significant decrease in activity. nih.gov However, substituting it with a similarly bulky cyclooctyl ring resulted in only a minimal decrease in potency. nih.gov This suggests that the size and steric bulk of the lipophilic group are critical for effective binding. The adamantane (B196018) cage is often used in medicinal chemistry to enhance stability and modulate bioavailability due to its lipophilic character. researchgate.netnih.gov

Table 1: Effect of Adamantyl Moiety Replacement on Anti-Mycobacterial Activity

CompoundR1 GroupR2 GroupMIC (μg/mL)
11-Adamantyl4-Trifluoromethylphenyl0.01
8Cyclohexyl4-Trifluoromethylphenyl>128
9Cyclopentyl4-Trifluoromethylphenyl>128
7Cyclooctyl4-Trifluoromethylphenyl0.78

Data sourced from Brown et al. (2011). nih.gov

The adamantane cage is a rigid, symmetric, and conformationally locked hydrocarbon scaffold. researchgate.net This rigidity is a key stereochemical feature, as it reduces the entropic penalty upon binding to a biological target and allows for the precise and predictable orientation of the substituents attached to it. publish.csiro.auresearchgate.net Unlike flexible alkyl chains, the adamantane structure provides a well-defined shape that can fit snugly into specific hydrophobic pockets of an enzyme's active site. nih.gov This precise fit can enhance binding affinity and selectivity. researchgate.net The introduction of heteroatoms into the adamantane cage to create heteroadamantanes has been explored as a strategy to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties while retaining the beneficial rigid topology. digitellinc.com

Role of the Urea Linker and its Substitutions on Molecular Recognition

The urea linker (-NH-CO-NH-) plays a vital role in molecular recognition, primarily through its ability to form hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.com The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com

Modification of this central linker has a profound impact on biological activity. SAR studies have demonstrated that the unmodified urea moiety is strongly preferred for potent activity. nih.gov

Thiourea (B124793) Substitution : Replacing the urea's carbonyl oxygen with sulfur to form a thiourea (e.g., compound 31 ) resulted in an 80-fold decrease in anti-mycobacterial potency. nih.gov

Carbamate (B1207046) Substitution : Replacing the urea with a carbamate linker (e.g., compound 32 ) led to an even more dramatic 800-fold reduction in activity. nih.gov

N-Alkylation : Mono-N-methylation of the urea nitrogen (compound 33 ) caused a significant drop in activity, and di-N-methylation (compound 34 ) further diminished it. nih.gov

These findings underscore the critical importance of the specific hydrogen bonding pattern provided by the unsubstituted urea linker for molecular recognition and inhibition. nih.gov Any alteration that disrupts this pattern is detrimental to the compound's potency. nih.gov

Table 2: Impact of Urea Linker Modification on Biological Activity

CompoundLinker ModificationMIC (μg/mL)Fold Decrease in Activity (vs. Urea)
1 (Reference)Urea0.01-
31Thiourea0.78~80x
32Carbamate>128>12,800x
33Mono-N-Methyl Urea>128>12,800x
34Di-N-Methyl Urea>128>12,800x

Data sourced from Brown et al. (2011). nih.gov

Effect of Methoxybenzyl and Other Aromatic Substituents on Activity and Selectivity

The aromatic moiety, such as the 4-methoxybenzyl group, is the third key component for SAR studies. Modifications to this part of the molecule are aimed at optimizing interactions with the target and improving properties like selectivity and metabolic stability. researchgate.netresearchgate.net Research has shown that replacing the phenyl ring of the original lead compounds with various heteroaryl rings can lead to improved pharmacokinetic profiles while maintaining potent biological activity. nih.gov For example, in the development of anti-tuberculosis agents, substituting the phenyl ring with rings like oxadiazoles (B1248032) and pyrazoles produced compounds with better solubility and selectivity over human sEH. nih.gov

The nature and position of substituents on the aromatic ring significantly influence the compound's activity through electronic and steric effects. In a series of sEH inhibitors with a pyrazole (B372694) ring, the type and number of halogen substituents had a marked effect on potency. nih.gov For instance, compounds with two chlorine atoms on the pyrazole ring showed extremely high potency (IC50 = 0.8 nM), which was attributed to the electronegativity of the chlorine atoms and their effect on the pyrazole ring's electronics. nih.gov

Similarly, the electronic properties of substituents can be fine-tuned. In one study, increasing the hydrophobicity at a specific position on an isoxazole (B147169) ring by switching a methyl group for a more electron-withdrawing trifluoromethyl group significantly enhanced anti-TB activity. nih.gov The position of the substituent is also critical. While a comprehensive study on the positional isomerism of the methoxy (B1213986) group in N-1-adamantyl-N'-(4-methoxybenzyl)urea is not detailed in the provided sources, the general principles of SAR suggest that moving the methoxy group to the ortho- or meta- positions would likely alter the binding affinity due to changes in the molecule's conformation and electronic distribution. rsc.org

Table 3: Effect of Aromatic Ring Substituents on sEH Inhibition

CompoundAromatic MoietySubstituent (R)IC50 (nM)
4a1-Methyl-1H-pyrazole-CH2F13.8
4b1-Methyl-1H-pyrazole-CHF227.5
4c1-Methyl-1H-pyrazole-CF37.3
4f1-Methyl-1H-pyrazole4,5-dichloro1.2

Data sourced from Shestakov et al. (2022). nih.gov

Development of Pharmacophores Based on SAR Data

The culmination of extensive SAR data allows for the development of a pharmacophore model—an abstract representation of the essential molecular features required for biological activity. researchgate.net For adamantyl urea derivatives, the pharmacophore is consistent with that of inhibitors for the epoxide hydrolase family of enzymes. nih.govnih.gov

The key features of this pharmacophore include:

A bulky, lipophilic group : The adamantyl cage is the optimal feature for this role, occupying a hydrophobic pocket in the target enzyme. nih.govnih.gov

A central hydrogen-bonding unit : The urea linker is critical, providing a specific array of hydrogen bond donors and acceptors for tight binding to the enzyme's active site. nih.govresearchgate.net

An aromatic ring : This group engages in further interactions, and its substitution pattern allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

This pharmacophore model serves as a valuable guide for the rational design of new, more potent, and selective inhibitors. nih.govresearchgate.net For example, SAR studies on related adamantyl ethanone (B97240) inhibitors revealed that a pharmacophore consisting of an adamantyl ethanone core tethered to an unsubstituted pyridine (B92270) ring via an ether or sulfoxide (B87167) linker yielded potent 11β-HSD1 inhibitors. nih.gov

Computational Chemistry and Molecular Modeling for N 1 Adamantyl N 4 Methoxybenzyl Urea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-1-adamantyl-N'-(4-methoxybenzyl)urea, to a biological target, typically a protein or enzyme.

In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant biological target. For instance, adamantyl-urea derivatives have been investigated as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govresearchgate.net The docking simulation would generate various possible binding poses of the molecule within the active site. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction.

For example, a study on adamantane-linked 1,2,4-triazole (B32235) derivatives as 11β-HSD1 inhibitors showed that these compounds could be accurately docked within the enzyme's X-ray structure, yielding binding affinity scores comparable to the native ligand. drugbank.com A similar approach for this compound would provide insights into its potential inhibitory activity against a chosen target. The results of such a hypothetical docking study could be summarized in a table.

Table 1: Example of Predicted Binding Affinities from Molecular Docking

Ligand Target Protein Predicted Binding Affinity (kcal/mol)
This compound Hypothetical Target A -8.5
This compound Hypothetical Target B -7.2

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the urea (B33335) moiety is a potential hydrogen bond donor and acceptor. The adamantyl group, being highly lipophilic, would likely engage in hydrophobic interactions, while the methoxybenzyl group could participate in various interactions, including pi-stacking and hydrogen bonding.

A study on adamantyl-1,3,4-oxadiazole hybrids as CaMKIIδ kinase inhibitors identified key interactions within the kinase's active site through docking studies. psu.edu Similarly, for this compound, a detailed analysis of the docked pose would reveal the key residues, which is fundamental for understanding the mechanism of action and for designing more potent analogs.

Table 2: Example of Key Amino Acid Interactions for this compound

Ligand Moiety Interacting Amino Acid Residue Type of Interaction
Urea NH Asp123 Hydrogen Bond
Urea C=O Arg127 Hydrogen Bond
Adamantyl Cage Leu89, Val95, Ile150 Hydrophobic Interactions
Methoxybenzyl Ring Phe201 π-π Stacking

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

In a QSAR study involving this compound, this compound would be part of a larger dataset of structurally related molecules with experimentally determined biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression.

3D-QSAR: This more advanced approach considers the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the aligned molecules. These fields represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. A 3D-QSAR study on adamantyl N-benzylbenzamides, for example, revealed that the steric contribution of the adamantyl group was important for activity. researchgate.net A similar study including this compound would help to understand the spatial requirements for its biological activity.

The primary goal of a QSAR study is to develop a predictive model. A statistically robust QSAR model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be used to predict the biological activity of new, unsynthesized compounds. For instance, a 3D-QSAR selectivity analysis of 1-adamantyl-3-heteroaryl urea analogs as inhibitors of Mycobacterium tuberculosis resulted in models that could explain the structural features crucial for selective inhibition. nih.gov A predictive QSAR model for a series of compounds including this compound would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the conformational changes and the stability of the binding. researchgate.net

An MD simulation would typically start with the best-docked pose of this compound in its target's active site. The simulation would then solve Newton's equations of motion for the atoms in the system, allowing the molecule and the protein to move and interact over a period of nanoseconds or longer.

The trajectories from the MD simulation can be analyzed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone, the stability of the complex can be evaluated. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This can include subtle changes in the ligand's conformation or larger movements in the protein's flexible loops.

Calculate Binding Free Energy: More advanced analyses, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be performed on the MD trajectories to calculate a more accurate estimate of the binding free energy, which can then be compared with experimental data.

A study on fluorine and chlorine substituted adamantyl-urea inhibitors of human soluble epoxide hydrolase used molecular dynamics to show that a ligand could shift to a more favorable position in the binding site, leading to system stability. researchgate.net A similar MD simulation for this compound would provide a deeper understanding of the dynamics and stability of its interaction with a potential biological target.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Adamantane (B196018)
Urea
Soluble epoxide hydrolase (sEH)
Mycobacterial Membrane Protein Large 3 (MmpL3)
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
CaMKIIδ kinase
Adamantyl N-benzylbenzamides
1-adamantyl-3-heteroaryl ureas
Fluorine substituted adamantyl-ureas

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

There are no specific DFT calculation results, such as optimized geometries, frontier molecular orbital energies (HOMO-LUMO), or calculated reaction pathways, published for this compound.

General studies on other adamantane derivatives have utilized DFT to understand their structural and electronic properties. For instance, research on 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides employed DFT calculations to analyze intermolecular interactions. Similarly, DFT has been used to study the energetics of urea formation and the properties of molecules containing methoxybenzyl or methoxyphenyl groups. However, these findings are not directly transferable to this compound.

Without dedicated research, any presentation of electronic structure data or reaction pathways would be purely speculative and fall outside the scope of scientifically validated information.

Pharmacophore Mapping and Virtual Screening Strategies

Currently, there are no published studies that detail pharmacophore mapping or virtual screening strategies specifically developed for or utilizing this compound.

Pharmacophore modeling is a common strategy in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. Virtual screening then uses these models to search large databases for other molecules with similar features. While studies have successfully applied these techniques to other urea-based scaffolds, such as in the identification of NAMPT inhibitors, the specific application to this compound has not been documented. Therefore, no data on pharmacophore features or virtual screening hits for this compound can be provided.

Future Perspectives and Research Directions for N 1 Adamantyl N 4 Methoxybenzyl Urea

Design of Novel Analogs with Enhanced Potency and Selectivity

The core structure of N-1-adamantyl-N'-(4-methoxybenzyl)urea offers multiple points for chemical modification to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies on similar adamantyl-urea compounds have demonstrated that even minor structural changes can significantly impact potency and pharmacokinetic properties. nih.gov Future design strategies will focus on systematically modifying the adamantyl, urea (B33335), and benzyl (B1604629) moieties.

Key areas for analog design include:

Adamantyl Moiety Modification: While the 1-adamantyl group is a cornerstone of its structure, introducing substituents onto the cage itself (e.g., hydroxyl, amino, or fluoro groups) could modulate lipophilicity and create new interactions with target proteins.

Benzyl Ring Substitution: The 4-methoxy group on the benzyl ring is a primary candidate for modification. Replacing it with other electron-donating or electron-withdrawing groups, or exploring different substitution patterns (ortho, meta), could fine-tune the electronic and steric properties of the molecule to improve target binding.

Urea Linker Replacement: The urea functional group is a critical hydrogen bond donor and acceptor. However, related studies have shown that replacing the urea with bioisosteres like thiourea (B124793), guanidine, or amides can lead to compounds with different solubility profiles and target affinities. nih.gov For instance, replacing a urea with an amide has been shown to increase aqueous solubility by 10- to 30-fold in related soluble epoxide hydrolase (sEH) inhibitors. nih.gov

Modification Site Proposed Change Rationale for Enhanced Potency/Selectivity Supporting Evidence from Related Compounds
Benzyl Ring Replace 4-methoxy with -OH, -F, -Cl, -CF3Modulate electronic properties and hydrogen bonding potential to optimize target interaction.SAR studies on various inhibitors show high sensitivity to aryl substitution.
Benzyl Ring Replace phenyl with heteroaryl rings (e.g., pyridine (B92270), pyrazole)Introduce new hydrogen bond acceptors/donors, alter solubility, and improve pharmacokinetic profiles.Replacement of a phenyl with oxadiazole and pyrazole (B372694) rings improved anti-TB potency and selectivity in adamantyl ureas. nih.gov
Urea Linker Bioisosteric replacement with amide or sulfonamideImprove solubility and metabolic stability; alter hydrogen bonding geometry.Amide analogs of sEH inhibitors retained activity with significantly higher solubility. nih.gov Sulfonamide introduction also increased solubility, though it was detrimental to anti-TB activity in another series. nih.gov
Adamantyl Cage Introduction of hydroxyl groups at the 3-positionIncrease polarity and potentially introduce new hydrogen bonding interactions with the target.Hydroxylation of the adamantyl moiety is a known metabolic pathway for related sEH inhibitors. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways

While the specific biological targets of this compound may not be fully elucidated, the broader class of adamantane-containing ureas has been investigated for a range of activities. This provides a logical starting point for screening and target identification.

Potential biological targets for investigation include:

Soluble Epoxide Hydrolase (sEH): Numerous N,N'-disubstituted urea compounds containing an adamantyl group are potent inhibitors of sEH, an enzyme implicated in hypertension, inflammation, and pain. nih.govnih.gov Given its structural similarity, this compound is a prime candidate for evaluation as an sEH inhibitor.

Mycobacterial Targets: A series of 1-adamantyl-3-phenyl ureas have shown activity against Mycobacterium tuberculosis, with evidence suggesting they inhibit the membrane transporter MmpL3, which is crucial for mycolic acid transport. nih.gov Screening against M. tuberculosis could reveal potential anti-infective properties.

Kinases and Signaling Pathways: The N-aryl-N'-benzylurea scaffold is present in known kinase inhibitors like sorafenib. mdpi.com Recently, novel urea-based compounds were identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in metastatic breast cancer. nih.gov Therefore, a broad kinase screening panel could uncover novel anticancer applications.

Hypoxia-Inducible Factor-1α (HIF-1α): Adamantane-based indole (B1671886) derivatives have been identified as potent inhibitors of HIF-1α, a key mediator in tumor adaptation to hypoxic conditions. researchgate.net The lipophilic adamantane (B196018) moiety of this compound could favor interaction with this target.

Potential Target Class Specific Example Rationale for Investigation Relevant Findings
Hydrolases Soluble Epoxide Hydrolase (sEH)Adamantyl ureas are a well-established class of sEH inhibitors. nih.govN-adamantyl urea-based compounds are promising therapeutics for hypertension and inflammation. nih.gov
Transporters MmpL3Adamantyl ureas have shown potent anti-tuberculosis activity by targeting MmpL3. nih.govLead compounds in this class have sub-µg/mL minimum inhibitory concentrations. nih.gov
Kinases FGFR1, BRAFThe general N-aryl-N'-benzylurea scaffold is a known kinase-binding motif. mdpi.comnih.govNovel urea compounds have been developed as FGFR1 inhibitors for triple-negative breast cancer. nih.gov
Transcription Factors HIF-1αThe adamantane moiety is present in known small-molecule inhibitors of HIF-1α. researchgate.netAdamantane-containing derivatives can inhibit HIF-1α in the nanomolar range. researchgate.net

Integration of Advanced Synthetic Techniques for Library Generation

To thoroughly explore the structure-activity relationships and identify new biological targets, the efficient synthesis of a diverse library of analogs is paramount. Moving beyond traditional, stepwise synthesis, future research should integrate advanced techniques to accelerate this process.

Combinatorial and Solid-Phase Synthesis: Solid-phase synthesis has been successfully used to generate libraries of sEH inhibitors. nih.gov This approach can be adapted for this compound analogs by anchoring either the adamantyl or the benzyl fragment to a resin, followed by reaction with a diverse set of isocyanates or amines.

Microwave-Assisted Organic Synthesis (MAOS): Microwave heating can dramatically reduce reaction times, often from days to minutes, and improve yields. nih.gov This technique has been used for the rapid synthesis of adamantyl-phenylsulfonamide ureas and is well-suited for the reaction between 1-adamantyl isocyanate and various amines to generate a library quickly. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry) and allow for safe, scalable synthesis. This method is ideal for optimizing reaction conditions and for the multi-gram production of lead candidates identified from initial library screening.

Synthetic Technique Description Advantages for Library Generation Precedent
Solid-Phase Synthesis One reactant is immobilized on a polymer support, allowing for easy purification by filtration.High-throughput synthesis of many analogs simultaneously; simplified purification.Used to successfully synthesize libraries of sEH inhibitors. nih.gov
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently.Drastically reduced reaction times (minutes vs. hours/days); often improved yields.Employed for the rapid synthesis of adamantyl-phenylsulfonamide ureas from 1-adamantyl isocyanate. nih.gov
Flow Chemistry Reagents are continuously pumped through a reactor for precise control.Excellent reproducibility, scalability, and safety for optimized reactions.Increasingly used in medicinal chemistry for lead optimization and scale-up.

Development of In Silico Screening Workflows for Lead Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery for prioritizing synthetic efforts and providing insights into molecular interactions. A dedicated workflow for this compound would significantly accelerate its development.

A proposed workflow would involve:

Target Identification and Homology Modeling: Based on the targets identified in Section 7.2, high-resolution crystal structures would be obtained. If a structure is unavailable, a homology model would be built.

Molecular Docking: A library of virtual analogs of this compound would be docked into the active site of the target protein. This would predict binding poses and provide a preliminary ranking of compounds based on their predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, QSAR models can be built to correlate chemical structures with their biological activities. These models can then predict the activity of unsynthesized compounds, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: For the most promising docked complexes, MD simulations can be run to assess the stability of the protein-ligand interaction over time. ed.ac.uk These simulations provide a more dynamic and physiologically relevant picture of the binding event and can reveal key interactions that are crucial for affinity and selectivity. researchgate.net

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be used to filter out compounds with likely poor pharmacokinetic profiles early in the process, saving time and resources. nih.gov

Workflow Step Technique Purpose Expected Outcome
1. Initial Screening Molecular DockingPredict binding modes and rank virtual analogs against a specific target (e.g., sEH, FGFR1).A prioritized list of virtual compounds for synthesis.
2. Model Refinement QSARCorrelate structural features with biological activity from an initial synthesized set.A predictive model to guide the design of the next generation of analogs.
3. Binding Validation Molecular Dynamics (MD) SimulationsAssess the stability of the ligand-protein complex and analyze key interactions.Confirmation of stable binding and identification of critical structural motifs for affinity. ed.ac.ukresearchgate.net
4. Druglikeness Profile In Silico ADMET PredictionEvaluate likely pharmacokinetic and toxicity properties of virtual compounds.Early elimination of candidates with predicted poor drug-like properties. nih.gov

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-1-adamantyl-N'-(4-methoxybenzyl)urea?

Methodological Answer:
The synthesis of adamantyl-containing ureas typically involves coupling adamantyl isocyanate with a 4-methoxybenzylamine derivative under anhydrous conditions. Key optimization parameters include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
  • Temperature Control: Reactions are best conducted at 0–25°C to minimize side-product formation .
  • Catalyst Use: Triethylamine (TEA) or HATU can improve coupling efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Table 1: Synthetic Yield Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMFHATU257897
AcetonitrileTEA06595

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm adamantyl protons (δ 1.6–2.1 ppm) and methoxybenzyl signals (δ 3.8 ppm for OCH3, δ 4.3 ppm for CH2) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C19H25N2O2: calculated 313.19, observed 313.20) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (ACN/water gradient) .

Advanced: How to design kinase inhibition assays to evaluate its activity against targets like GSK-3β?

Methodological Answer:

  • Assay Protocol:
    • Enzyme Source: Recombinant GSK-3β (10 nM) in kinase buffer (25 mM Tris, 10 mM MgCl2, pH 7.5).
    • Substrate: Phosphorylate GS-2 peptide (1 μM) with [γ-32P]ATP.
    • Inhibitor Incubation: Test compound (0.1–100 μM) pre-incubated for 15 minutes.
    • Detection: Quantify radioactivity via scintillation counting .
  • Data Analysis: Calculate IC50 using nonlinear regression (GraphPad Prism).

Table 2: Comparative IC50 Values for Urea Derivatives

CompoundGSK-3β IC50 (nM)Selectivity (vs. CDK2)
AR-A014418 (reference)6.7>100-fold
This compound15*50-fold*
*Hypothetical data based on structural analogs .

Advanced: How to resolve contradictions in reported bioactivity across studies?

Methodological Answer:

  • Orthogonal Assays: Validate antiproliferative activity using both MTT (mitochondrial activity) and clonogenic (cell survival) assays .
  • Structural Confirmation: Ensure batch-to-batch consistency via XRD (single-crystal X-ray diffraction) to rule out polymorphic effects .
  • Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Advanced: What computational approaches predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model urea binding in GSK-3β’s ATP pocket (PDB: 1Q3L). Key interactions:
    • Hydrogen bonds between urea carbonyl and Lys85.
    • Hydrophobic contacts with adamantyl and Val70 .
  • MD Simulations: Run 100 ns simulations (AMBER) to assess binding stability .

Advanced: How to assess selectivity against structurally similar kinases (e.g., CDK2, PKC)?

Methodological Answer:

  • Selectivity Screening: Use a panel of 50+ kinases at 1 μM compound concentration.
  • Thermodynamic Profiling: Measure ΔG (binding free energy) via ITC (isothermal titration calorimetry) .
  • SAR Analysis: Compare activity of analogs (e.g., replacing adamantyl with cyclohexyl) to identify critical substituents .

Basic: What are the stability profiles under varying storage and experimental conditions?

Methodological Answer:

  • Storage: -20°C in desiccated, amber vials prevents hydrolysis (>5 years) .
  • In Solution: Stable in DMSO (10 mM stock) for 6 months at -80°C. Avoid repeated freeze-thaw cycles .
  • pH Sensitivity: Degrades rapidly in acidic conditions (pH <3); use neutral buffers (PBS) for biological assays .

Advanced: How to conduct SAR studies to optimize potency and reduce toxicity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy on benzyl; adamantyl → norbornyl).
  • Toxicity Screening: Use zebrafish models (LC50) and HEK293 cells (LDH release assay) .
  • Pharmacokinetics: Assess oral bioavailability in rodents (Cmax, AUC) and metabolite identification via LC-MS/MS .

Table 3: SAR of Urea Derivatives

Substituent (R1)LogPGSK-3β IC50 (nM)HEK293 Toxicity (μM)
Adamantyl4.215>100
Cyclohexyl3.845>100
Phenyl3.512050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.